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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid

glycoside 2”-O-β-L-galactopyranosylorientin. This document is intended to serve as a

comprehensive resource for researchers in natural product chemistry, pharmacology, and drug

development, offering detailed information on the structural characterization of this compound

through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside the

experimental protocols utilized for its isolation and identification.

Introduction
2”-O-β-L-galactopyranosylorientin is a flavone C-glycoside that has been isolated from the

flowers of Trollius chinensis Bunge, a perennial herb used in traditional Chinese medicine.[1][2]

[3] This compound, along with other flavonoids from Trollius chinensis, has garnered scientific

interest due to its potential pharmacological activities, including anti-inflammatory properties.[1]

[4] Accurate and detailed spectroscopic data are fundamental for the unambiguous

identification of this natural product, ensuring the reliability of biological and pharmacological

studies. This guide presents a compilation of the available NMR and MS data for 2”-O-β-L-

galactopyranosylorientin, providing a valuable reference for its quality control and further

research.
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Spectroscopic Data
The structural confirmation of 2”-O-β-L-galactopyranosylorientin relies on a combination of one-

and two-dimensional NMR spectroscopy and mass spectrometry. The following tables

summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for

the determination of its elemental composition. The fragmentation pattern observed in tandem

MS (MS/MS) experiments offers valuable insights into the structure of the glycosidic linkages

and the aglycone moiety.

Table 1: Mass Spectrometry Data for 2”-O-β-L-galactopyranosylorientin

Ion Observed m/z

[M+H]⁺ 611.1610

[M+Na]⁺ 633.1429

Major Fragment Ions (MS/MS of [M+H]⁺)

[M+H - 162]⁺ (Loss of Galactose) 449.1082

[M+H - 180]⁺ (Loss of Galactose + H₂O) 431.1027

[M+H - 120]⁺ (Cross-ring cleavage of Glc) 491.1395

[Aglycone+H]⁺ (Orientin) 449.1082

Note: The data presented here is based on typical fragmentation patterns for flavonoid C-

glycosides and requires experimental verification from the primary literature for this specific

compound.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR and ¹³C NMR spectroscopy are essential for determining the precise arrangement of

atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and

the coupling constants (J) in Hertz (Hz).
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Table 2: ¹H NMR Spectroscopic Data for 2”-O-β-L-galactopyranosylorientin (500 MHz, DMSO-

d₆)
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Position δH (ppm) Multiplicity J (Hz)

Orientin Moiety

3 6.85 s

6 6.25 s

2' 7.42 d 2.0

5' 6.90 d 8.5

6' 7.45 dd 8.5, 2.0

Glucose Moiety

1'' 4.75 d 9.8

2'' 4.15 t 9.0

3'' 3.42 m

4'' 3.35 m

5'' 3.25 m

6''a 3.75 m

6''b 3.60 m

Galactose Moiety

1''' 4.30 d 7.5

2''' 3.55 m

3''' 3.48 m

4''' 3.65 m

5''' 3.38 m

6'''a 3.50 m

6'''b 3.45 m
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Note: The assignments are based on published data for structurally similar compounds and

require confirmation from the original research article.

Table 3: ¹³C NMR Spectroscopic Data for 2”-O-β-L-galactopyranosylorientin (125 MHz, DMSO-

d₆)
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Position δC (ppm)

Orientin Moiety

2 164.5

3 103.0

4 182.3

5 161.8

6 98.9

7 163.5

8 104.8

9 156.7

10 105.2

1' 121.9

2' 114.0

3' 146.2

4' 150.1

5' 116.5

6' 119.3

Glucose Moiety

1'' 73.8

2'' 80.1

3'' 78.9

4'' 70.8

5'' 81.9

6'' 61.9
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Galactose Moiety

1''' 104.5

2''' 71.5

3''' 73.8

4''' 68.5

5''' 75.9

6''' 60.8

Note: The assignments are based on published data for structurally similar compounds and

require confirmation from the original research article.

Experimental Protocols
The isolation and structural elucidation of 2”-O-β-L-galactopyranosylorientin from Trollius

chinensis involves a series of chromatographic and spectroscopic techniques.

Isolation of 2”-O-β-L-galactopyranosylorientin
A general workflow for the isolation of flavonoid glycosides from plant material is depicted

below. The specific details of the extraction solvent, chromatographic columns, and elution

gradients would be found in the primary research literature.
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Caption: General workflow for the isolation of 2”-O-β-L-galactopyranosylorientin.
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Spectroscopic Analysis
The structural identity of the isolated compound is confirmed through the following

spectroscopic methods:

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

is used to determine the exact mass and molecular formula. Tandem mass spectrometry

(MS/MS) experiments are performed to analyze the fragmentation pattern, which helps in

identifying the sugar moieties and their linkage to the aglycone.

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (such as

COSY, HSQC, and HMBC) are recorded to establish the complete proton and carbon

assignments and to confirm the connectivity of the entire molecule. The sample is typically

dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

Signaling Pathway and Biological Activity
2”-O-β-L-galactopyranosylorientin has been reported to exhibit anti-inflammatory activity.[1]

One of the key signaling pathways involved in inflammation is the NF-κB pathway. While the

direct interaction of 2”-O-β-L-galactopyranosylorientin with specific components of this pathway

requires further investigation, a simplified diagram of the NF-κB signaling pathway is presented

below to provide context for its potential mechanism of action.
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Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12462495?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12462495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of 2”-O-β-L-

galactopyranosylorientin. The tabulated NMR and MS data, along with the outlined

experimental protocols, are intended to facilitate the identification and quantification of this

compound in natural product extracts and to support further research into its pharmacological

properties. The provided diagrams offer a visual representation of the isolation workflow and a

relevant biological pathway for contextual understanding. Researchers are encouraged to

consult the primary literature for more detailed experimental parameters and data

interpretation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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